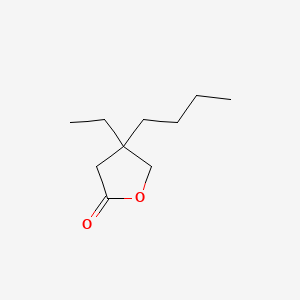
2(3H)-Furanone, 4-butyl-4-ethyldihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4-butyl-4-ethyldihydro- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its butyl and ethyl substituents on the dihydrofuranone ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-butyl-4-ethyldihydro- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of γ-keto acids or esters. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization process. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4-butyl-4-ethyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the butyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated lactones.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2(3H)-Furanone, 4-butyl-4-ethyldihydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, 4-butyl-4-ethyldihydro- exerts its effects often involves interactions with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, 4-methyl-4-ethyldihydro-
- 2(3H)-Furanone, 4-butyl-4-methyldihydro-
- 2(3H)-Furanone, 4-propyl-4-ethyldihydro-
Uniqueness
2(3H)-Furanone, 4-butyl-4-ethyldihydro- is unique due to its specific substituents, which influence its chemical reactivity and biological activity. The butyl and ethyl groups provide distinct steric and electronic effects, differentiating it from other furanone derivatives.
Properties
CAS No. |
72230-89-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-butyl-4-ethyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-10(4-2)7-9(11)12-8-10/h3-8H2,1-2H3 |
InChI Key |
XNKPSAQZOXYRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(=O)OC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















